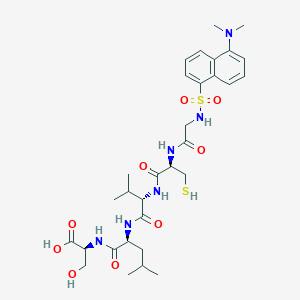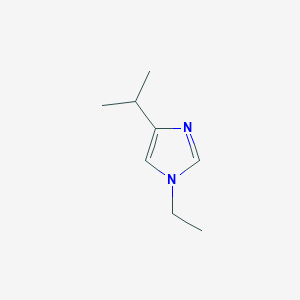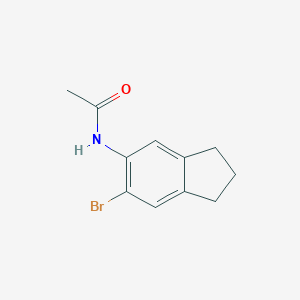
Dansyl-Gly-Cys-Val-Leu-Ser-OH
描述
Dansyl-Gly-Cys-Val-Leu-Ser-OH is a dansyl-labeled peptide. It is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins. The compound is based on the C-terminal region of H-Ras with a dansyl group attached to the N-terminus .
科学研究应用
Dansyl-Gly-Cys-Val-Leu-Ser-OH has several scientific research applications:
作用机制
Target of Action
Dansyl-Gly-Cys-Val-Leu-Ser-OH, also known as Dansyl-GCVLS, is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in cell signaling pathways .
Mode of Action
Dansyl-GCVLS interacts with its target, FTase, through a process called farnesylation . This process involves the attachment of a farnesyl group to the cysteine thiol group of the Dansyl-GCVLS molecule . This action changes the environment of the dansyl group from polar to non-polar, which results in an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .
Biochemical Pathways
The farnesylation process is a part of the larger protein prenylation pathway . This pathway is responsible for the post-translational modification of proteins, which allows them to anchor to cell membranes and participate in cell signaling . The farnesylation of Dansyl-GCVLS by FTase can be continuously monitored, making it a useful tool for studying this biochemical pathway .
Pharmacokinetics
The compound’s interaction with ftase can be continuously monitored in the presence of farnesyl diphosphate (fpp) at 505 nm using an excitation wavelength of 340 nm . This suggests that the compound has a detectable presence in the system, which is crucial for pharmacokinetic studies.
Result of Action
The farnesylation of Dansyl-GCVLS results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, along with a 13-fold enhancement in fluorescence intensity at 505 nm . This change in fluorescence can be used to monitor FTase activity, making Dansyl-GCVLS a useful tool for screening potential FTase inhibitors .
Action Environment
The action of Dansyl-GCVLS is influenced by the molecular environment. The farnesylation process changes the environment of the dansyl group from polar to non-polar . This change in environment is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group . Therefore, the molecular environment plays a significant role in the action and efficacy of Dansyl-GCVLS.
生化分析
Biochemical Properties
Dansyl-Gly-Cys-Val-Leu-Ser-OH plays a significant role in biochemical reactions. It interacts with the enzyme farnesyl diphosphate farnesyltransferase (FTase), which catalyzes the conversion of prenyl pyrophosphates to farnesyl pyrophosphate . The substrate is highly specific to FTase and is not recognized by geranylgeranyl transferse type I (GGTase I) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for FTase. The farnesylation of the cysteine thiol group in the compound results in the placement of the dansyl group from a polar to a non-polar molecular environment . This shift is accompanied by an enhancement of fluorescence and a shift to a lower wavelength emission maximum of the dansyl group .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with FTase. The complete conversion of the product results in a decrease of the emission maximum wavelength from 565 nm to 515 nm, together with a 13-fold enhancement in fluorescence intensity at 505 nm . This property makes it a useful tool for continuously monitoring FTase activity in the presence of farnesyl diphosphate (FPP) at 505 nm using an excitation wavelength of 340 nm .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are primarily related to its role as a fluorogenic substrate for FTase. The fluorescence properties of the compound allow for continuous monitoring of FTase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of farnesylation, a type of prenylation, which is a post-translational modification where a lipid moiety is added to a protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The dansyl group is introduced at the N-terminus of the peptide. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Dansyl-Gly-Cys-Val-Leu-Ser-OH undergoes several types of chemical reactions, including:
Farnesylation: The cysteine thiol group undergoes farnesylation, where a farnesyl group is added to the sulfur atom.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the cysteine residue.
Common Reagents and Conditions
Farnesylation: Farnesyl diphosphate (FPP) is commonly used as a reagent for farnesylation.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and iodine, while reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
相似化合物的比较
Similar Compounds
Dansyl-Gly-Cys-Val-Leu-Ser TFA: Another form of the peptide with trifluoroacetic acid (TFA) as a counterion.
Dansyl-Gly-Cys-Val-Leu-Ser-OH analogs: Peptides with similar sequences but different labeling groups or modifications.
Uniqueness
This compound is unique due to its specific sequence and the presence of the dansyl group, which provides a distinct fluorescence signal. This makes it particularly useful for studying FTase activity and screening potential inhibitors .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRGABQIDFXHO-FAWUNYRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)








![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
